2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide
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Overview
Description
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyridine ring, a carbonyl group, and a thioamide group. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide typically involves the reaction of pyridine derivatives with appropriate thioamide precursors. One common method includes the cyclization of pyridine-2-carboxylic acid derivatives with thioamides under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxamide: Similar in structure but lacks the thioamide group.
2-Oxo-N-(phenylmethyl)pyridine-1(2H)-carbothioamide: Similar but with a different substituent on the pyridine ring.
Uniqueness
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-oxo-N-(3-phenylpropyl)pyridine-1-carbothioamide |
InChI |
InChI=1S/C15H16N2OS/c18-14-10-4-5-12-17(14)15(19)16-11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,16,19) |
InChI Key |
ZTMHSHVGCBQXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)N2C=CC=CC2=O |
Origin of Product |
United States |
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